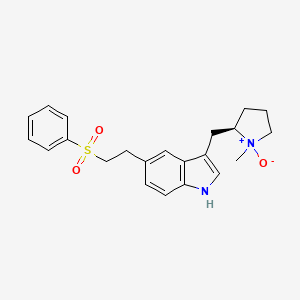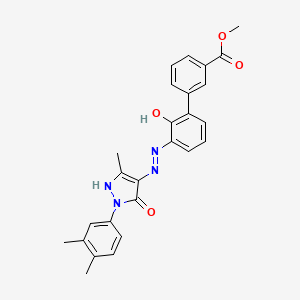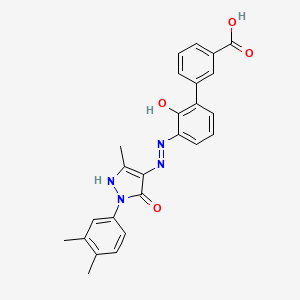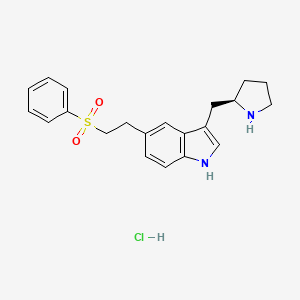
3-Hydroxy Desloratadine Pyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydroxy Desloratadine Pyridine N-oxide” is a chemical compound with the molecular formula C19H19ClN2O2 and a molecular weight of 342.83. It is a degradation product of Desloratadine .
Synthesis Analysis
The synthesis of 3-Hydroxy Desloratadine, the hydroxyl metabolite of loratadine, has been reported . The reaction mixture was cooled to 0 °C and quenched by the addition of 2N hydrochloric acid to below pH 2 and the resulting solution was stirred at room temperature for 15 minutes .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy Desloratadine Pyridine N-oxide is C19H19ClN2O2 . The structure of a major active metabolite of the nonsedating antihistamine loratadine was confirmed by synthesis .
Chemical Reactions Analysis
Pyridine N-oxides have unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy Desloratadine Pyridine N-oxide include a molecular weight of 342.83 and a molecular formula of C19H19ClN2O2 . Desloratadine Pyridine N-oxide, a related compound, has a melting point of >199°C (dec.), a predicted boiling point of 548.0±50.0 °C, and a predicted density of 1.32±0.1 g/cm3 .
Applications De Recherche Scientifique
Metabolism and Excretion Studies
Research on the metabolism and excretion of loratadine (from which desloratadine and its derivatives like 3-Hydroxy Desloratadine are metabolized) in animals reveals extensive biotransformation. Loratadine is metabolized into desloratadine, which then undergoes further oxidation to form derivatives such as 3-Hydroxy Desloratadine Pyridine N-oxide. These studies are crucial for understanding the pharmacokinetics of medications and their metabolites in different species (Ramanathan et al., 2005).
Electrochemical Behavior and Determination
The electrochemical behavior of desloratadine and its derivative 3-hydroxydesloratadine has been studied, highlighting their reduction at mercury electrodes. This research also establishes conditions for their simultaneous determination, which is significant for analytical chemistry and pharmaceutical analysis (Aleksić et al., 2010).
Hepatocyte Models and Metabolism Challenges
Advancements in hepatocyte models have resolved long-standing metabolism challenges, such as the formation of 3-Hydroxy Desloratadine. This highlights the importance of innovative in vitro models for predicting in vivo metabolism and understanding species-specific metabolic pathways (Aratyn-Schaus & Ramanathan, 2016).
Surface Acidity and Catalytic Performance Studies
Investigations into the surface acidity of oxides and their catalytic performance in degrading pyridine compounds in aqueous solutions offer insights into environmental remediation and the potential industrial applications of pyridine N-oxides (Dines et al., 2001; Singh & Lo, 2017).
Orientations Futures
Pyridine N-oxides have only recently marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes is unveiled . This could open up new avenues for research and applications in the future.
Propriétés
Numéro CAS |
1392210-19-3 |
|---|---|
Nom du produit |
3-Hydroxy Desloratadine Pyridine N-oxide |
Formule moléculaire |
C19H19ClN2O2 |
Poids moléculaire |
342.83 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



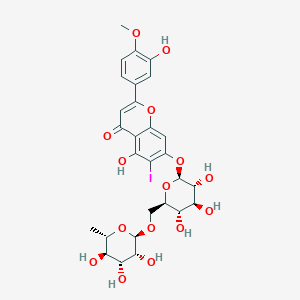
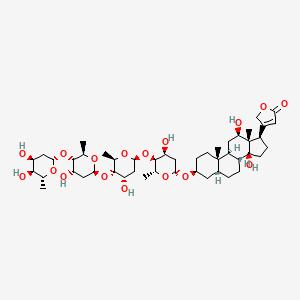
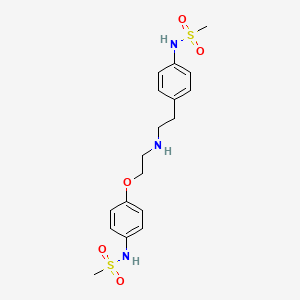
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
